3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 106291-25-2
VCID: VC20830527
InChI: InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
SMILES: COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 106291-25-2

Cat. No.: VC20830527

Molecular Formula: C14H11FO3

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid - 106291-25-2

Specification

CAS No. 106291-25-2
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
IUPAC Name 4-(3-fluoro-4-methoxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Standard InChI Key FEZSDEWFHLIIFF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Structure

Molecular Characteristics

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is identified by the CAS registry number 106291-25-2. It has a molecular formula of C₁₄H₁₁FO₃ and a calculated molecular weight of 246.23 g/mol . The compound consists of two benzene rings connected by a single carbon-carbon bond, creating the characteristic biphenyl backbone. The substitution pattern includes a carboxylic acid (-COOH) group at the para position (4-position) of one phenyl ring, while the other ring contains a fluorine atom at the meta position (3'-position) and a methoxy group (-OCH₃) at the para position (4'-position).

Nomenclature and Identifiers

This compound is known by several names in chemical databases and literature:

  • 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (systematic name)

  • 4-(3-fluoro-4-methoxyphenyl)benzoic acid (IUPAC name)

  • 3'-fluoro-4'-methoxylbiphenyl-4-carboxylic acid (alternative name)

Its structure can be uniquely identified using various chemical identifiers:

  • InChI: InChI=1S/C14H11FO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)

  • InChIKey: FEZSDEWFHLIIFF-UHFFFAOYSA-N

  • SMILES notation: COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Physical and Chemical Properties

Spectroscopic Properties

The structural features of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid would produce characteristic spectroscopic patterns:

  • IR Spectroscopy: The carboxylic acid group typically shows a strong C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region. The C-F bond would show characteristic stretching around 1000-1400 cm⁻¹, while the methoxy group would exhibit C-O stretching around 1050-1150 cm⁻¹.

  • NMR Spectroscopy: In ¹H NMR, the methoxy protons would appear as a singlet around 3.8-3.9 ppm, while the aromatic protons would show characteristic patterns in the 6.5-8.0 ppm range. The carboxylic acid proton typically appears as a broad singlet at 10-13 ppm. In ¹³C NMR, the carbonyl carbon would resonate around 165-175 ppm.

  • Mass Spectrometry: The molecular ion peak would appear at m/z 246, corresponding to its molecular weight, with fragmentation patterns showing loss of -COOH (M-45) and other characteristic fragmentations of the methoxy and fluoro groups.

Synthesis Methods

Synthetic Approaches

The synthesis of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid likely follows similar routes to other substituted biphenyl derivatives. The most common approach would be:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between an appropriate aryl halide and arylboronic acid represents a preferred method for forming the biphenyl bond. This would involve coupling a 3-fluoro-4-methoxyphenylboronic acid with a 4-carboxyphenyl halide (or its protected derivative), or alternatively, coupling a 3-fluoro-4-methoxyphenyl halide with 4-carboxyphenylboronic acid.

  • Protecting Group Strategy: When using the Suzuki coupling, the carboxylic acid group might be protected as an ester during the reaction to prevent interference with the catalyst, followed by hydrolysis to regenerate the carboxylic acid.

Reaction Conditions

The Suzuki coupling typically requires:

  • A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • A base like K₂CO₃, Na₂CO₃, or K₃PO₄

  • A solvent system such as THF/water, dioxane/water, or DMF

  • Temperatures ranging from room temperature to 100°C depending on the specific reagents

The subsequent ester hydrolysis would use standard conditions such as LiOH or NaOH in a THF/water mixture at room temperature.

Chemical Reactivity

Functional Group Reactivity

The three functional groups present in 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid confer distinct reactivity patterns:

  • Carboxylic Acid Group: Can undergo typical carboxylic acid reactions including:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to alcohols

    • Decarboxylation under specific conditions

    • Salt formation with bases

  • Methoxy Group: Can participate in:

    • Dealkylation to form the hydroxyl derivative

    • O-demethylation to form phenol derivatives

    • Directing effects in electrophilic aromatic substitution

  • Fluoro Group: Generally stable, but may undergo:

    • Nucleophilic aromatic substitution under harsh conditions

    • Directing effects in subsequent aromatic substitutions

  • Biphenyl Backbone: Can undergo:

    • Electrophilic aromatic substitution (with directing effects from existing substituents)

    • Oxidation reactions

    • Hydrogenation under specific conditions

Stability Considerations

Applications

Medicinal Chemistry

Substituted biphenyl carboxylic acids often demonstrate significant biological activities, making them valuable in medicinal chemistry as:

  • Potential Pharmaceuticals: Related biphenyl carboxylic acid derivatives have shown anticancer properties, suggesting this compound may have similar potential.

  • Scaffold for Drug Development: The biphenyl structure serves as a privileged scaffold in medicinal chemistry, with the carboxylic acid, methoxy, and fluoro groups providing points for further functionalization.

  • Structure-Activity Relationship Studies: The specific substitution pattern allows for systematic studies of how position and type of substitution affect biological activity.

Materials Science

The compound's physical properties make it potentially useful in:

  • Liquid Crystal Research: Biphenyl derivatives are common building blocks in liquid crystal technology due to their rod-like shape and polarizability.

  • Polymer Science: The carboxylic acid functionality allows for incorporation into polymers through esterification or amidation reactions.

  • Coordination Chemistry: The carboxylic acid group can coordinate with metals to form metal-organic frameworks (MOFs) or coordination polymers.

Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection is particularly suitable for analyzing this compound due to its aromatic structure. Typical conditions might include:

  • Reverse-phase C18 column

  • Mobile phase: acetonitrile/water with 0.1% formic acid

  • UV detection at 254-280 nm, exploiting the strong UV absorption of the biphenyl system

Spectroscopic Identification

For structural confirmation and purity assessment, a combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy: Provides detailed structural information, particularly about the substitution pattern

  • IR Spectroscopy: Confirms the presence of the carboxylic acid, methoxy, and fluoro groups

  • Mass Spectrometry: Establishes the molecular weight and provides fragmentation patterns for structural confirmation

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